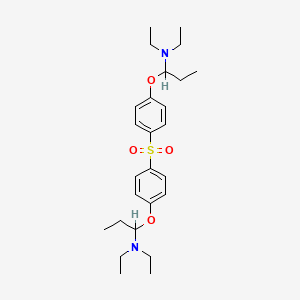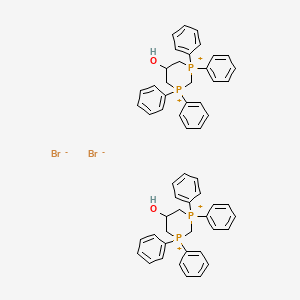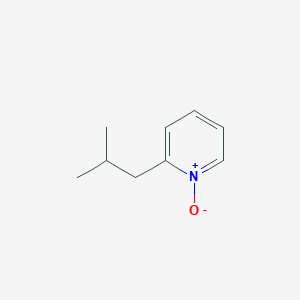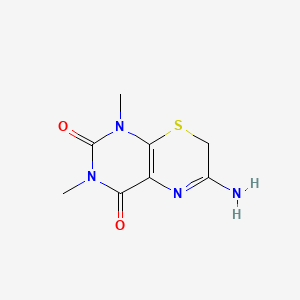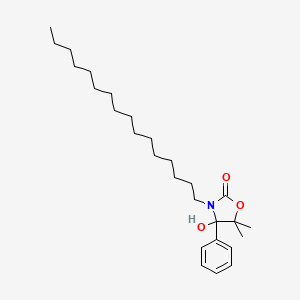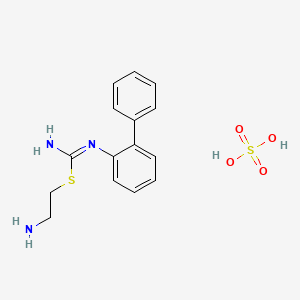
o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate: is a chemical compound that belongs to the class of isothiouronium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate typically involves the reaction of biphenyl derivatives with isothiouronium salts. The reaction conditions may include the use of solvents such as ethanol or methanol, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in various chemical reactions, including synthesis and catalysis.
Biology: In biological research, the compound may be used to study molecular interactions and pathways.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparison with Similar Compounds
- Biphenyl-2-(2-aminoethyl)-isothiouronium chloride
- Biphenyl-2-(2-aminoethyl)-isothiouronium bromide
Comparison: Compared to its analogs, o-Biphenyl-2-(2-aminoethyl)-isothiouronium sulfate may exhibit unique properties due to the presence of the sulfate group. This can influence its solubility, reactivity, and interactions with other molecules.
Properties
CAS No. |
63679-74-3 |
|---|---|
Molecular Formula |
C15H19N3O4S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-aminoethyl N'-(2-phenylphenyl)carbamimidothioate;sulfuric acid |
InChI |
InChI=1S/C15H17N3S.H2O4S/c16-10-11-19-15(17)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12;1-5(2,3)4/h1-9H,10-11,16H2,(H2,17,18);(H2,1,2,3,4) |
InChI Key |
XNNXQKVEXMHAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=C(N)SCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
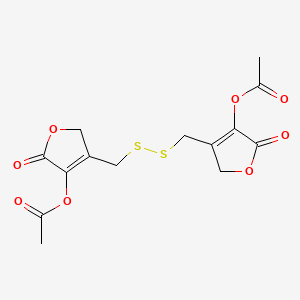
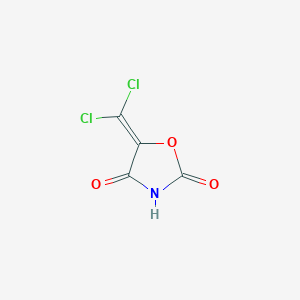

![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
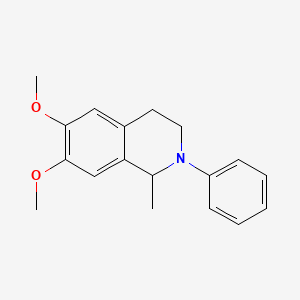
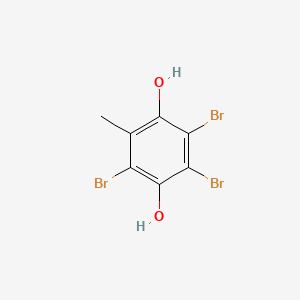
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
